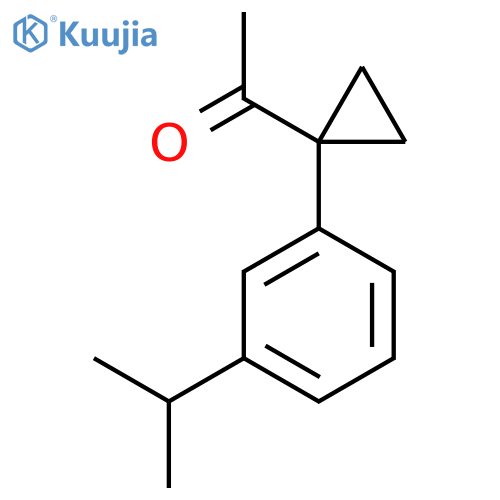Cas no 2228353-09-9 (1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-one)

2228353-09-9 structure
商品名:1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-one
1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-one
- 2228353-09-9
- 1-{1-[3-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one
- EN300-1755844
-
- インチ: 1S/C14H18O/c1-10(2)12-5-4-6-13(9-12)14(7-8-14)11(3)15/h4-6,9-10H,7-8H2,1-3H3
- InChIKey: MOPFPYSVAFFVGQ-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1(C2C=CC=C(C(C)C)C=2)CC1
計算された属性
- せいみつぶんしりょう: 202.135765193g/mol
- どういたいしつりょう: 202.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3
1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1755844-0.25g |
1-{1-[3-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
2228353-09-9 | 0.25g |
$985.0 | 2023-09-20 | ||
| Enamine | EN300-1755844-0.1g |
1-{1-[3-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
2228353-09-9 | 0.1g |
$943.0 | 2023-09-20 | ||
| Enamine | EN300-1755844-0.05g |
1-{1-[3-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
2228353-09-9 | 0.05g |
$900.0 | 2023-09-20 | ||
| Enamine | EN300-1755844-1.0g |
1-{1-[3-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
2228353-09-9 | 1g |
$1070.0 | 2023-06-03 | ||
| Enamine | EN300-1755844-1g |
1-{1-[3-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
2228353-09-9 | 1g |
$1070.0 | 2023-09-20 | ||
| Enamine | EN300-1755844-10g |
1-{1-[3-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
2228353-09-9 | 10g |
$4606.0 | 2023-09-20 | ||
| Enamine | EN300-1755844-2.5g |
1-{1-[3-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
2228353-09-9 | 2.5g |
$2100.0 | 2023-09-20 | ||
| Enamine | EN300-1755844-5.0g |
1-{1-[3-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
2228353-09-9 | 5g |
$3105.0 | 2023-06-03 | ||
| Enamine | EN300-1755844-10.0g |
1-{1-[3-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
2228353-09-9 | 10g |
$4606.0 | 2023-06-03 | ||
| Enamine | EN300-1755844-0.5g |
1-{1-[3-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
2228353-09-9 | 0.5g |
$1027.0 | 2023-09-20 |
1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-one 関連文献
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
2228353-09-9 (1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-one) 関連製品
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
